molecular formula C9H8O4 B14456461 6-Methoxy-2H-1,3-benzodioxole-4-carbaldehyde CAS No. 67492-67-5

6-Methoxy-2H-1,3-benzodioxole-4-carbaldehyde

Cat. No.: B14456461
CAS No.: 67492-67-5
M. Wt: 180.16 g/mol
InChI Key: SADHRUBGJKARDZ-UHFFFAOYSA-N
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Description

6-Methoxy-2H-1,3-benzodioxole-4-carbaldehyde is an organic compound with the molecular formula C9H8O4 It is a derivative of 1,3-benzodioxole, featuring a methoxy group at the 6th position and an aldehyde group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2H-1,3-benzodioxole-4-carbaldehyde typically involves the formylation of 1,3-benzodioxole derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2H-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Methoxy-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2H-1,3-benzodioxole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

67492-67-5

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

6-methoxy-1,3-benzodioxole-4-carbaldehyde

InChI

InChI=1S/C9H8O4/c1-11-7-2-6(4-10)9-8(3-7)12-5-13-9/h2-4H,5H2,1H3

InChI Key

SADHRUBGJKARDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OCO2)C=O

Origin of Product

United States

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